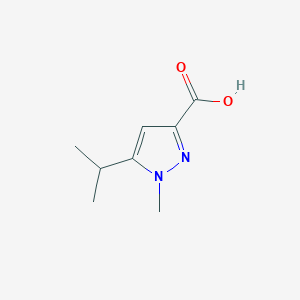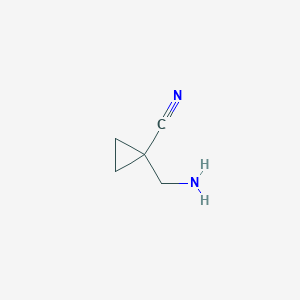![molecular formula C20H23N3O2 B2908020 2-[(1-Benzoylpiperidin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one CAS No. 2380043-89-8](/img/structure/B2908020.png)
2-[(1-Benzoylpiperidin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Benzoylpiperidin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one is a chemical compound that has been widely used in scientific research for its potential therapeutic benefits. It belongs to the class of cyclopenta[c]pyridazinones, which have been shown to possess a wide range of pharmacological activities.
Wirkmechanismus
The mechanism of action of 2-[(1-Benzoylpiperidin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one is not fully understood. However, it is thought to act by modulating the activity of certain neurotransmitters such as dopamine and serotonin. It may also interact with ion channels and receptors in the brain to produce its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 2-[(1-Benzoylpiperidin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one can modulate the levels of various biochemical markers in the brain. For example, it has been shown to increase the levels of acetylcholine, which is important for cognitive function. It has also been shown to reduce the levels of inflammatory cytokines, which are implicated in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(1-Benzoylpiperidin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one in lab experiments include its well-characterized pharmacological properties and its ability to modulate multiple neurotransmitter systems. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 2-[(1-Benzoylpiperidin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one. One area of research is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is to explore its potential as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties for therapeutic use.
Conclusion
In conclusion, 2-[(1-Benzoylpiperidin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one is a promising chemical compound with potential therapeutic applications. Its well-characterized pharmacological properties and ability to modulate multiple neurotransmitter systems make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to optimize its potential therapeutic benefits.
Synthesemethoden
The synthesis of 2-[(1-Benzoylpiperidin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one involves the condensation of piperidin-4-one with 2-aminobenzophenone in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to cyclization under acidic conditions to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2-[(1-Benzoylpiperidin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[(1-benzoylpiperidin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19-13-17-7-4-8-18(17)21-23(19)14-15-9-11-22(12-10-15)20(25)16-5-2-1-3-6-16/h1-3,5-6,13,15H,4,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQPBMRNUJFOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(3-((2-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2907940.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2907944.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone](/img/structure/B2907945.png)

![4-Ethyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2907948.png)

![2-cyano-N-[2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2907955.png)
![N-[2-(ethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2907956.png)
![4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2907958.png)
